

An In-depth Technical Guide to the Chemical Properties of Clopidogrel-13C,d4

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Compound of Interest

Compound Name: Clopidogrelat-13C,d4

Cat. No.: B12369464

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This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled compound, Clopidogrel-13C,d4. It is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the compound's characteristics, relevant experimental protocols, its metabolic fate, and mechanism of action, with a focus on the utility of its isotopic labeling.

Introduction to Clopidogrel and its Isotopically Labeled Analog

Clopidogrel is an antiplatelet medication widely used to reduce the risk of heart disease and stroke in high-risk individuals.^[1] It functions as a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect.^{[1][2]} The active metabolite of clopidogrel irreversibly inhibits the P2Y₁₂ subtype of the ADP receptor on platelets, which is a critical step in platelet activation and aggregation.^{[1][3]}

Clopidogrel-13C,d4 is a stable isotope-labeled version of clopidogrel. Stable isotopes are non-radioactive and are chemically identical to the natural form of the drug but have a slightly different atomic mass. This difference in mass allows for their use as internal standards in quantitative bioanalytical assays and as tracers in studies investigating the pharmacokinetics and metabolism of clopidogrel.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Clopidogrel and its isotopically labeled form, Clopidogrel-13C,d4.

Property	Clopidogrel	Clopidogrel-13C,d4	Clopidogrel-d4 Hydrogen Sulfate (racemic)
Molecular Formula	C ₁₆ H ₁₆ ClNO ₂ S	C ₁₅ [¹³ C]H ₁₂ D ₄ ClNO ₂ S	C ₁₆ H ₁₈ ClNO ₆ S ₂
Molecular Weight	321.82 g/mol	Approx. 326.84 g/mol	423.9 g/mol
IUPAC Name	(+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate	(R,S)-Methyl[¹³ C]-2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothino[3.2-c]pyridin-5-yl)acetate hydrochloride	methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Appearance	White to off-white powder (as bisulfate salt)	Not specified	Not specified
Solubility	Practically insoluble in water at neutral pH, freely soluble at pH 1. Freely soluble in methanol.	Not specified	Not specified
Melting Point	158 °C	Not specified	Not specified
Boiling Point	423.7±45.0 °C (Predicted)	Not specified	Not specified
Storage Temperature	2-8°C	Not specified	Not specified

Experimental Protocols

The quantification of clopidogrel and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. A variety of analytical methods are employed, with

liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent.

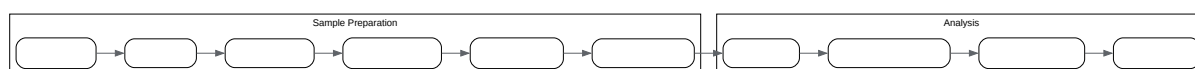
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for the Quantification of Clopidogrel and its Metabolites:

This method is widely used for its high sensitivity and specificity in complex biological matrices like plasma.

- Sample Preparation:
 - Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
 - To stabilize the unstable active metabolite, a derivatizing agent such as 2-bromo-3'-methoxyacetophenone (BMAP) can be added to the blood tubes.
 - Plasma is separated by centrifugation.
 - An internal standard, such as Clopidogrel- $^{13}\text{C}_4$, is added to the plasma sample.
 - Proteins are precipitated using a solvent like acetonitrile.
 - The supernatant is collected, and may be further diluted before injection into the HPLC system.
- Chromatographic Conditions (Example):
 - HPLC System: A standard high-performance liquid chromatography system.
 - Column: A C8 or C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: Typically around 0.5 - 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 50°C.
- Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, a potential transition for clopidogrel could be m/z 322 \rightarrow 212.

The following diagram illustrates a general workflow for such an experiment.



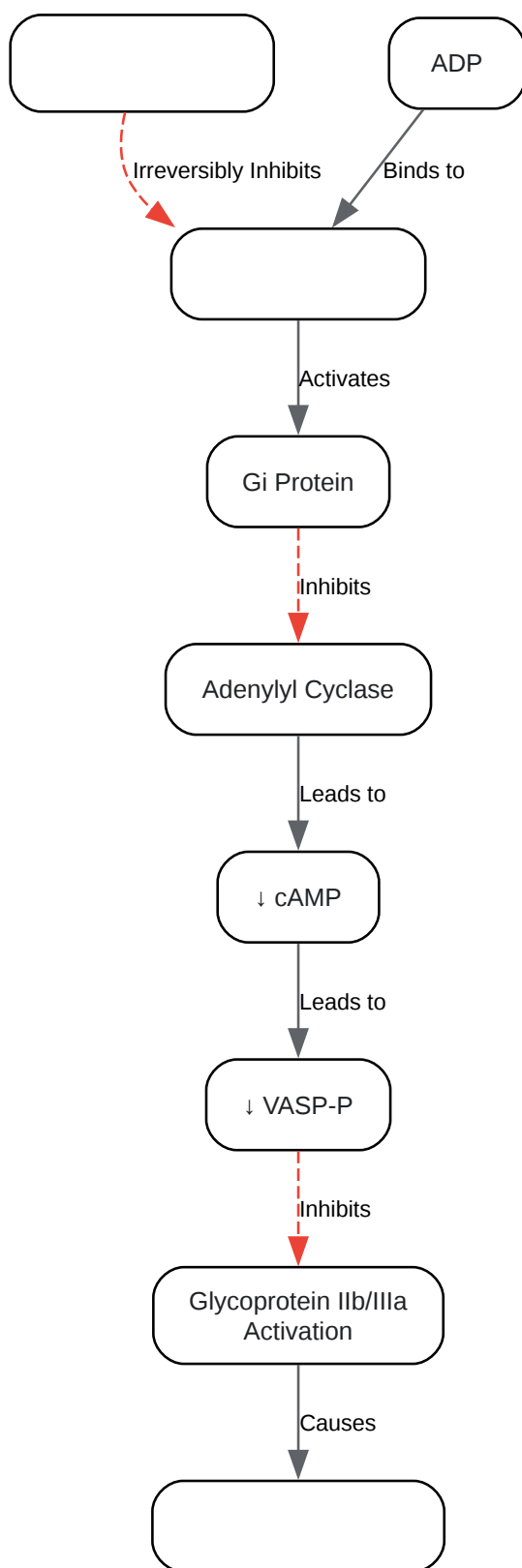
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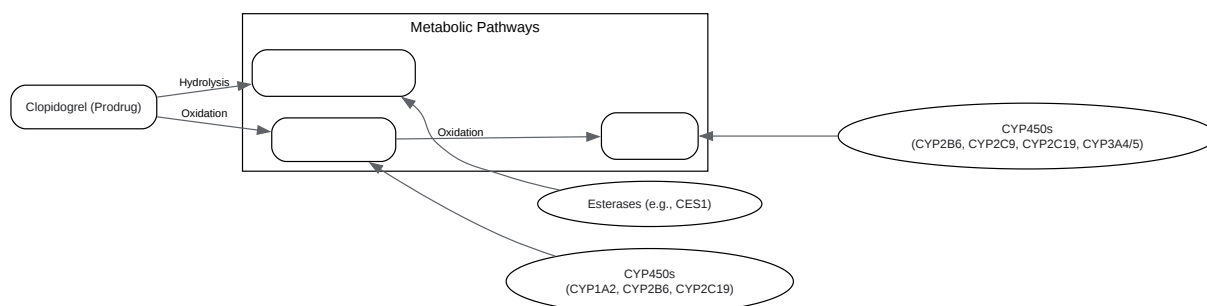
Caption: Experimental workflow for the quantification of clopidogrel.

Mechanism of Action

Clopidogrel is a prodrug that, once metabolized to its active form, inhibits platelet aggregation. The active metabolite specifically and irreversibly binds to the P2Y₁₂ receptor on platelets. This prevents adenosine diphosphate (ADP) from binding to the receptor and initiating a cascade of events that lead to platelet activation and the formation of blood clots.

The inhibition of the P2Y₁₂ receptor leads to the downstream inhibition of adenylyl cyclase, resulting in lower levels of cyclic adenosine monophosphate (cAMP). This, in turn, prevents the activation of glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation.





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